![molecular formula C17H13ClFN3OS B2630809 N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 688336-92-7](/img/structure/B2630809.png)
N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide
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Description
N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide, also known as CF3, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been found to have significant applications in the field of medicinal chemistry.
Scientific Research Applications
Antitumor Activity
Research has identified compounds structurally related to N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide with considerable anticancer activity. For instance, certain benzothiazole derivatives bearing different heterocyclic rings have been synthesized and evaluated for their antitumor activities in vitro against a range of human tumor cell lines. Among these compounds, some have shown significant anticancer activity, highlighting the potential of similar structures in cancer therapy (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Anti-inflammatory and Antibacterial Agents
Derivatives of N-(3-chloro-4-fluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide have been synthesized and tested for their anti-inflammatory and antibacterial activities. Some compounds in this category have exhibited significant anti-inflammatory activity, while others have been found to possess antibacterial properties, suggesting their utility in treating inflammatory conditions and bacterial infections (K. Sunder, Jayapal Maleraju, 2013).
Molecular Docking and Photovoltaic Efficiency
Studies also include molecular docking and photovoltaic efficiency modeling of benzothiazolinone acetamide analogs. These compounds have been analyzed for their light harvesting efficiency (LHE) and potential as photosensitizers in dye-sensitized solar cells (DSSCs). The research demonstrates the versatility of such compounds, extending their application beyond pharmacology to material science, particularly in the development of new materials for solar energy conversion (Y. Mary, Gozde Yalcin, 2020).
Corrosion Inhibition
Another innovative application involves the use of benzimidazole derivatives as corrosion inhibitors for carbon steel in acidic environments. The effectiveness of these compounds as corrosion inhibitors highlights their potential in industrial applications, particularly in protecting metal surfaces against corrosion, which is critical in extending the lifespan of metal components in various industrial settings (Z. Rouifi et al., 2020).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3OS/c18-12-2-1-3-14(10-12)21-16(23)11-24-17-20-8-9-22(17)15-6-4-13(19)5-7-15/h1-10H,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQXDXKHVIPEAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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